Procurement Decision Factor: Functional Group Dependence for Key Reactions (Aldehyde vs. Non-Aldehyde)
The most critical differentiation for 3-Amino-5-chloropyrazine-2-carbaldehyde is the presence of the aldehyde functional group, which is absent in the structurally similar compound 2-Amino-5-chloropyrazine . This aldehyde is the sole site for specific, high-value transformations such as imine (Schiff base) formation with primary amines, a reaction that is fundamental for generating molecular complexity and is not possible with the non-aldehyde analog. While no head-to-head reaction yield data is available in the public domain, this is a binary, class-level inference: the presence of an aldehyde group confers a distinct and verifiable reactivity profile that is a primary reason for procurement, enabling a class of reactions unavailable to the comparator.
| Evidence Dimension | Functional Group Presence (Reactivity Profile) |
|---|---|
| Target Compound Data | Contains -CHO group at the 2-position |
| Comparator Or Baseline | 2-Amino-5-chloropyrazine (CAS 33332-29-5) contains no aldehyde group |
| Quantified Difference | Binary (Present vs. Absent) |
| Conditions | General organic synthesis conditions for aldehyde reactions (e.g., Schiff base formation) |
Why This Matters
For a procurement scientist, this is a binary decision point: if the synthetic route involves an aldehyde condensation, this compound is mandatory and no aldehyde-lacking analog can be used.
